デキサメタゾンリン酸ナトリウム

説明

デキサメタゾンリン酸ナトリウムは、強力な抗炎症作用と免疫抑制作用を持つ合成副腎皮質ステロイドです。 デキサメタゾンリン酸ナトリウムは、デキサメタゾンの水溶性無機エステルであり、さまざまな炎症性疾患や自己免疫疾患の治療、および特定のがんの管理に広く使用されています 。 この化合物は、作用発現が速いことが知られており、通常、静脈内または筋肉内投与されます .

2. 製法

合成経路と反応条件: デキサメタゾンリン酸ナトリウムの合成には、通常、いくつかの重要なステップが含まれます。

出発物質: デキサメタゾン酢酸エポキシドが出発物質として使用されます。

開環反応: エポキシドは開環反応を受けます。

再結晶: 生成物を再結晶して精製します。

塩基触媒加水分解: 化合物は塩基の存在下で加水分解を受けます。

ピロリン酸塩化物エステル化: 加水分解された生成物は、ピロリン酸塩化物を用いてエステル化されます。

工業生産方法: 工業的な設定では、デキサメタゾンリン酸ナトリウムの調製には、同様のステップがより大規模に行われます。このプロセスには次のものがあります。

液体の調製: 注射用水は30°Cに冷却され、キシリトール、グリセリン、エデト酸二ナトリウムなどの成分が添加され、混合されます。

無菌濾過: 溶液を濾過して無菌性を確保します。

加水分解の制御: 製剤は、加水分解反応を最小限に抑え、不純物の生成を防ぐように設計されています.

反応の種類:

酸化: デキサメタゾンリン酸ナトリウムは、特に強い酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: 化合物は特定の条件下で還元することができますが、これはあまり一般的ではありません。

置換: さまざまな置換反応が発生する可能性があり、特に分子中のフッ素原子が関与します。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、求核剤。

主な製品:

酸化生成物: デキサメタゾンの酸化誘導体。

還元生成物: 化合物の還元型。

置換生成物: 置換デキサメタゾン誘導体

4. 科学研究における用途

デキサメタゾンリン酸ナトリウムは、科学研究において幅広い用途があります。

化学: さまざまな化学反応や研究で試薬として使用されます。

生物学: 細胞培養研究で、細胞プロセスへの影響を調査するために使用されます。

医学: 炎症性疾患、自己免疫疾患、がん、その他の医学的状態に関する臨床試験や研究で広く使用されています。

科学的研究の応用

Dexamethasone sodium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in cell culture studies to investigate its effects on cellular processes.

Medicine: Widely used in clinical trials and research on inflammatory and autoimmune diseases, cancer, and other medical conditions.

Industry: Incorporated into drug delivery systems, such as nanoparticles and microparticles, for targeted therapy .

作用機序

デキサメタゾンリン酸ナトリウムは、細胞質のグルココルチコイド受容体と結合することにより、その効果を発揮します。この結合は、受容体リガンド複合体が核に移行することにつながり、そこでDNA上のグルココルチコイド応答エレメントと相互作用します。この相互作用は、炎症反応と免疫反応に関与するさまざまな遺伝子の転写を調節します。 この化合物は、サイトカインやプロスタグランジンなどの炎症性メディエーターの産生を抑制し、炎症部位への免疫細胞の遊走を阻害します .

類似の化合物:

ヒドロコルチゾン: 抗炎症作用が似ていますが、効力は低い、天然に存在するグルココルチコイド。

プレドニゾロン: 用途は似ていますが、薬物動態が異なる、合成グルココルチコイド。

ベタメタゾン: 構造が似ていますが、臨床用途が異なる、別の合成グルココルチコイド .

独自性: デキサメタゾンリン酸ナトリウムは、作用発現が速く、効力が強く、水溶性であるため、静脈内および筋肉内投与に適しています。 筋肉内注射でも迅速な反応を得られることから、他のグルココルチコイドとは一線を画しています .

生化学分析

Biochemical Properties

Dexamethasone Sodium Phosphate interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glucocorticoid receptor, a type of nuclear receptor, which leads to changes in gene transcription .

Cellular Effects

Dexamethasone Sodium Phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts anti-inflammatory and immunosuppressive effects by decreasing the number of circulating lymphocytes and suppressing the immune response .

Molecular Mechanism

The molecular mechanism of Dexamethasone Sodium Phosphate involves binding to the glucocorticoid receptor. This binding results in changes in gene expression, leading to its therapeutic effects. It can inhibit the expression of pro-inflammatory genes and stimulate the expression of anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexamethasone Sodium Phosphate shows stability and degradation over time. Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .

Metabolic Pathways

Dexamethasone Sodium Phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Dexamethasone Sodium Phosphate and its effects on activity or function are important aspects of its biochemical profile. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone sodium phosphate typically involves several key steps:

Starting Material: Dexamethasone acetate epoxide is used as the starting material.

Ring-Opening Reaction: The epoxide undergoes a ring-opening reaction.

Recrystallization: The product is recrystallized to purify it.

Base-Catalyzed Hydrolysis: The compound undergoes hydrolysis in the presence of a base.

Pyrophosphoryl Chloride Esterification: The hydrolyzed product is esterified using pyrophosphoryl chloride.

Neutralization and Salification: The esterified product is neutralized and converted into its sodium salt form

Industrial Production Methods: In industrial settings, the preparation of dexamethasone sodium phosphate involves similar steps but on a larger scale. The process includes:

Preparation of Liquid: Injection water is cooled to 30°C, and components such as xylitol, glycerol, and edetate disodium are added and mixed.

Aseptic Filtration: The solution is filtered to ensure sterility.

Hydrolysis Control: The formulation is designed to minimize hydrolysis reactions and prevent the formation of impurities.

Types of Reactions:

Oxidation: Dexamethasone sodium phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Various substitution reactions can occur, especially involving the fluorine atom in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Oxidized derivatives of dexamethasone.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted dexamethasone derivatives

類似化合物との比較

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but less potency.

Prednisolone: A synthetic glucocorticoid with similar uses but different pharmacokinetic properties.

Betamethasone: Another synthetic glucocorticoid with a similar structure but different clinical applications .

Uniqueness: Dexamethasone sodium phosphate is unique due to its rapid onset of action, high potency, and water solubility, making it suitable for intravenous and intramuscular administration. Its ability to produce a rapid response even when injected intramuscularly sets it apart from other glucocorticoids .

特性

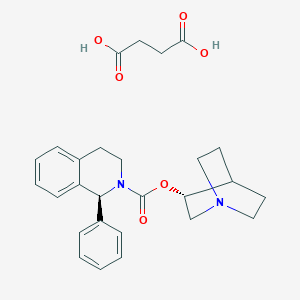

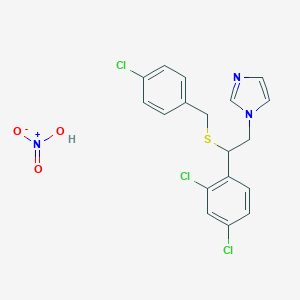

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-FCJDYXGNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047429 | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2392-39-4 | |

| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。